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Compound of Interest

Compound Name:
N-(5-Amino-2-

methylphenyl)hexanamide

CAS No.: 946725-75-3

Cat. No.: B3172344

Get Quote

Executive Summary & Structural Identity
N-(5-Amino-2-methylphenyl)hexanamide is a functionalized aromatic amide primarily utilized

as a regioselective intermediate in medicinal chemistry and advanced polymer synthesis.

Structurally, it belongs to the class of N-acylated-2,5-diaminotoluenes.

Its significance lies in its "Janus-faced" reactivity: it possesses one sterically hindered, acylated

nitrogen (amide) and one sterically accessible, nucleophilic nitrogen (amine). This asymmetry

makes it a critical scaffold for constructing tyrosine kinase inhibitors (TKIs)—where it serves as

a lipophilic analog to the "tail" moiety of drugs like Imatinib—and as a chain extender in high-

performance polyurethanes.
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Property Detail

IUPAC Name N-(5-Amino-2-methylphenyl)hexanamide

Molecular Formula

Molecular Weight 220.31 g/mol

Core Scaffold 2,5-Diaminotoluene (2,5-TDA) derivative

Key Functional Groups
Primary Amine (Pos. 5), Secondary Amide (Pos.

1), Methyl (Pos. 2)

Predicted LogP ~2.5 – 2.8 (Lipophilic)

Solubility
Soluble in DMSO, MeOH, DCM; Low solubility

in water

Synthetic Methodology (The "Nitro-Reduction"
Route)[1]
Rationale for Protocol Selection
Direct acylation of 2,5-diaminotoluene is not recommended due to poor regioselectivity; the

unhindered amine at position 5 is more nucleophilic than the hindered amine at position 2,

leading to the wrong isomer (N-(3-amino-4-methylphenyl)hexanamide).

To guarantee the correct structure (Amide at Pos 1, Amine at Pos 5), the synthesis must

proceed via the 2-methyl-5-nitroaniline precursor. The nitro group acts as a "masked" amine,

preventing premature reaction while the sterically hindered position is forced to react with the

acyl chloride.

Step-by-Step Protocol
Phase 1: Regioselective Acylation
Objective: Install the hexanoyl chain at the sterically hindered position 1.

Reagents: 2-Methyl-5-nitroaniline (1.0 eq), Hexanoyl chloride (1.1 eq), Triethylamine (1.2

eq), Dichloromethane (DCM, anhydrous).
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Procedure:

Dissolve 2-methyl-5-nitroaniline in anhydrous DCM under nitrogen atmosphere.

Cool to 0°C. Add Triethylamine (base to scavenge HCl).

Add Hexanoyl chloride dropwise over 30 minutes. Note: Slow addition prevents exotherms

and di-acylation.

Allow to warm to room temperature and stir for 4 hours.

Validation: TLC (Hexane/EtOAc 7:3) should show consumption of the starting aniline (

) and appearance of the amide (

).

Workup: Wash with 1N HCl (removes unreacted amine), then sat.

, then brine. Dry over

and concentrate.

Intermediate: N-(2-methyl-5-nitrophenyl)hexanamide.

Phase 2: Chemoselective Reduction
Objective: Unmask the amine at position 5 without reducing the amide or aromatic ring.

Reagents: Intermediate from Phase 1, 10% Pd/C (5 mol%), Ammonium Formate (5.0 eq) or

gas, Methanol/THF (1:1).

Procedure:

Dissolve the nitro-amide intermediate in Methanol/THF.

Add Pd/C catalyst carefully (pyrophoric risk).

Add Ammonium Formate (hydrogen donor) and reflux for 2 hours. Alternatively, stir under
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balloon at RT for 12 hours.

Mechanism: The nitro group (

) is reduced to the primary amine (

) via nitroso and hydroxylamine intermediates.

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from

Ethanol/Water if necessary.

Synthetic Pathway Diagram

Start: 2-Methyl-5-nitroaniline
(Amine at C1, Nitro at C5)

Reaction: Hexanoyl Chloride + Et3N
(Acylation of C1-Amine)

Intermediate: N-(2-methyl-5-nitrophenyl)hexanamide
(Nitro group intact)

Reaction: Pd/C + Ammonium Formate
(Reduction of C5-Nitro)

Target: N-(5-Amino-2-methylphenyl)hexanamide
(Amide at C1, Amine at C5)

Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway utilizing the nitro-reduction strategy to ensure

correct isomer formation.

Analytical Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral signatures must be

verified.

Proton NMR ( NMR, 400 MHz, DMSO- )
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Logic

9.20 Singlet (Broad) 1H Amide -NH

Downfield due to

H-bonding and

carbonyl

anisotropy.

6.80 - 7.10 Multiplet 3H Aromatic Ar-H

Typical 1,2,4-

substitution

pattern.

4.85 Broad Singlet 2H Amine -

Exchangeable

protons; confirms

reduction of nitro

group.

2.25 Triplet 2H -CH2
Adjacent to

Carbonyl.

2.10 Singlet 3H Ar-

Distinct singlet

for the methyl

group on the

ring.

1.55 Multiplet 2H -CH2 Hexanoyl chain.

1.25 Multiplet 4H Bulk CH2 Hexanoyl chain.

0.88 Triplet 3H Terminal End of hexanoyl

chain.

Mass Spectrometry (ESI-MS)
Expected [M+H]+: 221.16 m/z.

Fragmentation Pattern: Loss of the hexanoyl chain (m/z ~121 corresponding to the

diaminotoluene core) is a common diagnostic fragment.
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Applications in Drug Discovery & Materials
Kinase Inhibitor Design (SAR Probe)
This molecule serves as a simplified analog of Imatinib (Gleevec) intermediates. In Imatinib, the

"tail" attached to the amide is a complex heteroaromatic system.

Usage: Researchers replace the complex tail with the aliphatic hexanoyl chain (this

molecule) to test the necessity of

-

stacking interactions in the ATP-binding pocket of kinases (e.g., Bcr-Abl, c-Kit).

Hypothesis Testing: If the hexanamide analog retains potency, the binding is driven by

hydrophobic enclosure. If potency drops, the aromatic interactions of the original drug are

critical.

Polyurethane Chain Extenders
In material science, this molecule acts as an asymmetric chain extender.

Mechanism: The free amine (Pos 5) reacts rapidly with isocyanates, while the amide (Pos 1)

provides hydrogen-bonding sites that increase the "hard segment" crystallinity of the final

polymer.

Result: Polyurethanes with improved thermal stability and modulus compared to standard

toluene diamine (TDA) polymers.

Structure-Activity Relationship (SAR) Logic

Functional Roles

N-(5-Amino-2-methylphenyl)hexanamide

Free Amine (Pos 5)
Nucleophilic Handle

(Linker attachment point)

Amide Linker (Pos 1)
H-Bond Donor/Acceptor
(Mimics Peptide Bond)

Hexyl Chain
Lipophilic Domain

(Membrane Permeability)
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Figure 2: Functional decomposition of the molecule for SAR studies.

Safety & Handling (E-E-A-T)
As an aniline derivative, this compound must be handled with strict safety protocols.

Toxicity: Aniline derivatives can cause methemoglobinemia (oxidation of hemoglobin). The

precursor (2-methyl-5-nitroaniline) is a known mutagen (Ames positive). Treat the final

product as a potential carcinogen and skin sensitizer.

PPE: Nitrile gloves (double gloving recommended), lab coat, and chemical fume hood are

mandatory.

Storage: Store under inert gas (Argon/Nitrogen) at 4°C. The free amine is prone to oxidation

(turning dark brown) upon exposure to air and light.

References
ChemicalBook. (2025). 2-Methyl-5-nitroaniline Properties and Synthesis.[1][2][3][4] Retrieved

from

National Institute of Standards and Technology (NIST). (2025).[5] Hexanamide and Anilide

Derivatives Mass Spectra. NIST Chemistry WebBook, SRD 69.[5][6] Retrieved from [5]

PubChem. (2025).[7] Compound Summary: 2-Methyl-5-nitroaniline (Precursor).[8] National

Library of Medicine. Retrieved from

BenchChem. (2025).[4] Technical Guide to 2-Methyl-5-nitroaniline and its Hydrate.[4]

Retrieved from

ResearchGate. (2011).[9] Synthesis and in vitro biological activity of N-(5-amino-2-

methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (Imatinib Intermediate Context).

Retrieved from

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3172344/docs?utm_src=pdf-body-img#technical-profile-n-5-amino-2-methylphenyl-hexanamide
https://patents.google.com/patent/CN102199146A/en
https://www.chemicalbook.com/article/2-methyl-5-nitroaniline-synthesis-biological-activity-and-crystalline-properties.htm
https://bcc.bas.bg/BCC_Volumes/Volume_43_Number_3_2011/Volume_43_Number_3_2011_PDF/43-3_5.pdf
https://pdf.benchchem.com/1603/A_Comprehensive_Technical_Guide_to_2_Methyl_5_nitroaniline_and_its_Hydrate.pdf
https://webbook.nist.gov/cgi/inchi?ID=C628024&Units=SI
https://webbook.nist.gov/cgi/inchi?ID=C628024&Units=SI
https://webbook.nist.gov/cgi/inchi?ID=C621158&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C628024&Units=SI
https://www.sigmaaldrich.com/HK/zh/product/aldrich/402729
https://sielc.com/2-methyl-5-nitroaniline
https://pdf.benchchem.com/1603/A_Comprehensive_Technical_Guide_to_2_Methyl_5_nitroaniline_and_its_Hydrate.pdf
https://pdf.benchchem.com/1603/A_Comprehensive_Technical_Guide_to_2_Methyl_5_nitroaniline_and_its_Hydrate.pdf
https://www.researchgate.net/publication/267030869_Synthesis_and_in_vitro_biological_activity_of_N-5-amino-2-methylphenyl-4-_3-pyridyl-2-pyrimidinamine_derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3172344?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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